molecular formula C19H21N3O2 B14360017 Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate CAS No. 90336-28-0

Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate

Cat. No.: B14360017
CAS No.: 90336-28-0
M. Wt: 323.4 g/mol
InChI Key: OXZXAKOQTMOSLO-UHFFFAOYSA-N
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Description

Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate is a synthetic organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes an ester group, a diazenyl group, and an aminophenyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate typically involves the following steps:

    Diazotization: The starting material, 4-aminophenyl, undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable phenyl compound to form the diazenyl intermediate.

    Esterification: The intermediate is esterified with butyl acrylate under acidic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize efficiency.

    Catalysts: Catalysts are often used to accelerate the reaction rates and improve the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or diazenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxides: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Esters: Formed from substitution reactions.

Scientific Research Applications

Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, coatings, and adhesives due to its reactive ester group.

Mechanism of Action

The mechanism of action of Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl Acrylate: Similar in structure but lacks the diazenyl and aminophenyl groups.

    Methyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate: Similar structure with a methyl ester group instead of a butyl ester group.

    Ethyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate: Similar structure with an ethyl ester group instead of a butyl ester group.

Uniqueness

Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate is unique due to its combination of the diazenyl group, aminophenyl group, and butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

90336-28-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

butyl 3-[4-[(4-aminophenyl)diazenyl]phenyl]prop-2-enoate

InChI

InChI=1S/C19H21N3O2/c1-2-3-14-24-19(23)13-6-15-4-9-17(10-5-15)21-22-18-11-7-16(20)8-12-18/h4-13H,2-3,14,20H2,1H3

InChI Key

OXZXAKOQTMOSLO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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